(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and guanidine.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a reaction with hydrazine hydrate.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between the hydrazinyl group and 3,4-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzylidene moiety, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound’s purine core makes it a candidate for biological studies, particularly in the context of nucleotide analogs. It may be investigated for its potential to interact with enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential targets include enzymes involved in nucleotide metabolism or receptors that recognize purine derivatives. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-Azaguanine: A purine analog with anticancer properties.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Caffeine: A well-known stimulant that also features a purine core.
Uniqueness
What sets (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups
Properties
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c1-5-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-9-10-6-7-11(26-3)12(8-10)27-4/h6-9H,5H2,1-4H3,(H,19,21)(H,20,24,25)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEZNQXVGBTANU-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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